全反-18-羟基维甲酸

描述

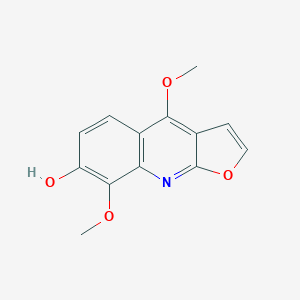

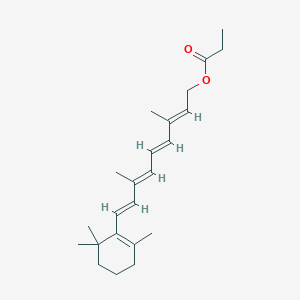

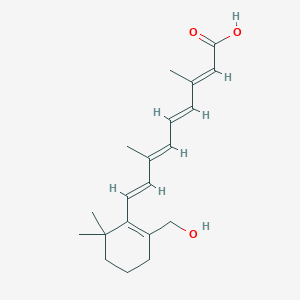

All-trans-18-Hydroxyretinoic acid is a derivative of retinoic acid, which is a metabolite of vitamin A (retinol) and is involved in regulating gene expression. Retinoic acid plays a crucial role in cell differentiation and growth, and its derivatives, including all-trans-18-Hydroxyretinoic acid, have been studied for their potential therapeutic effects, particularly in the context of acute promyelocytic leukemia .

Synthesis Analysis

The synthesis of retinoid derivatives can be complex due to the need for stereocontrolled methods to obtain the desired isomer. One study describes the stereocontrolled synthesis of a related compound, (R)-all-trans-11,12-dihydro-3-hydroxyretinol, which is achieved through the Suzuki-Hiyama cross-coupling reaction. This method allows for the absolute configuration of the natural product to be confirmed . Although this study does not directly address all-trans-18-Hydroxyretinoic acid, the principles of stereocontrolled synthesis are relevant for its production.

Molecular Structure Analysis

The molecular structure of retinoids is characterized by a polyene chain that is crucial for their biological activity. The specific structure of all-trans-18-Hydroxyretinoic acid is not detailed in the provided papers, but the general structure of retinoids includes a cyclohexenyl ring and a side-chain with varying degrees of saturation and functional groups .

Chemical Reactions Analysis

The metabolism of all-trans-retinoic acid (ATRA), which is closely related to all-trans-18-Hydroxyretinoic acid, involves cytochrome P450 (P450)-mediated 4-hydroxylation. This reaction is an important pathway for the elimination of ATRA from the body. The study indicates that other retinoids can inhibit this hydroxylation process, which suggests that they may interact with the same P450 enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of all-trans-18-Hydroxyretinoic acid are not explicitly discussed in the provided papers. However, the properties of retinoids generally include their solubility, stability, and reactivity, which are influenced by their molecular structure. The polyene chain and functional groups present in retinoids are key determinants of their chemical behavior and interaction with biological systems .

科学研究应用

代谢和鉴定

- 开发了一种高效液相色谱法,用于测定人和其他动物血浆样品中的 13-顺-3-羟基维甲酸和全反-3-羟基维甲酸,包括它们的代谢物。该方法对于临床和毒代动力学研究非常重要 (Wyss, Bucheli, & Hartenbach, 1998)。

细胞结合和活性

- 对包括全反维甲酸在内的各种类视黄醇进行了评估,以了解它们在与大鼠皮肤和睾丸中的细胞维甲酸结合蛋白 (CRABP) 竞争方面的能力。这些发现对于理解类视黄醇的细胞机制至关重要 (Madani, Bazzano, & Chou, 2004)。

乙醇消耗的影响

- 大鼠长期摄入乙醇显示肝微粒体中全反维甲酸的代谢增强。这项研究提供了有关饮酒如何影响类视黄醇代谢的见解 (Sato & Lieber, 1982)。

在细胞色素 P450 活性中的作用

- 对一类新型细胞色素 CYP26 的研究表明,这些酶负责生成羟基化的维甲酸形式,包括全反维甲酸。这突出了细胞色素 P450 在调节类视黄醇生物活性中的作用 (White 等人,1997)。

代谢途径和鉴定

- 鉴定仓鼠中维甲酸两种异构体的共同代谢物,包括鉴定 13-顺-4-氧代维甲酸,提供了有关类视黄醇代谢途径的宝贵信息 (Frolik 等人,1980)。

潜在治疗应用

- 作为全反维甲酸的代谢物,4-氧代视黄醇已被证明可以诱导白血病细胞的细胞生长停滞和分化。这表明在某些类型白血病的治疗中具有潜在的治疗应用 (Faria 等人,1998)。

酶活特异性

- 对人乳腺癌细胞的研究表明,全反维甲酸被类似细胞色素 P450 的酶代谢为极性更大的化合物,这表明对该类视黄醇具有高度特异性 (Han & Choi, 1996)。

激活和转录激活

- 由分化细胞中的视黄醇形成的 4-氧代视黄醇可以结合并激活维甲酸受体,表明其作为一种新型信号分子和细胞分化调节剂的作用 (Achkar 等人,1996)。

安全和危害

The safety data sheet for all-trans-retinoic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of damaging the unborn child .

未来方向

All-trans-18-Hydroxyretinoic acid holds potential in various fields such as cancer treatment, gene regulation, and cellular differentiation due to its unique properties and ability to interact with specific receptors . Current clinical trials are exploring the use of ATRA in combination with other chemotherapeutic drugs .

属性

IUPAC Name |

(2E,4E,6E,8E)-9-[2-(hydroxymethyl)-6,6-dimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-15(7-5-8-16(2)13-19(22)23)10-11-18-17(14-21)9-6-12-20(18,3)4/h5,7-8,10-11,13,21H,6,9,12,14H2,1-4H3,(H,22,23)/b8-5+,11-10+,15-7+,16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJOIRFEYHJNAW-FCKHSPHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC(=CC(=O)O)C)C=CC1=C(CCCC1(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C1=C(CCCC1(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313930 | |

| Record name | 18-Hydroxyretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | all-trans-18-Hydroxyretinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

all-trans-18-Hydroxyretinoic acid | |

CAS RN |

63531-93-1 | |

| Record name | 18-Hydroxyretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63531-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18-Hydroxyretinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063531931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Hydroxyretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-Hydroxy-all-trans-retinoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REU22CK3HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | all-trans-18-Hydroxyretinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetate](/img/structure/B131976.png)

![(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one](/img/structure/B131989.png)

![[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol](/img/structure/B131994.png)